1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Overview
Description
The compound “1-(2-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde” is a complex organic molecule. It contains a fluorophenyl group, a bipyrazole group, and an aldehyde group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorine atom could potentially increase the compound’s stability and electronegativity .Scientific Research Applications
Supramolecular Assembly and Structural Analysis
Research on related bipyrazole compounds has focused on their synthesis and structural properties. For example, a study by Cuartas et al. (2017) reported on the synthesis of reduced bipyrazoles from simple pyrazole precursors, including molecular structures and supramolecular assembly. This work highlights the significance of delocalization of charge and the formation of hydrogen bonds in creating different molecular structures, which can be integral to the development of new materials and compounds in scientific research (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Synthesis of Pyrazolopyridines and Fused Systems
Almansa et al. (2008) developed a three-component coupling process for the synthesis of pyrazolo[3,4-b]pyridines. This approach is notable for its versatility in preparing various bicyclic systems, demonstrating the potential of bipyrazole derivatives in synthesizing complex molecular structures for diverse applications (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Antimicrobial Activity
A study by Al-Ghamdi (2019) explored the antimicrobial activity of novel pyrazole derivatives. This research indicates the potential of bipyrazole compounds, including the 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde, in developing new antimicrobial agents (Al-Ghamdi, 2019).
Fluorescent Dyes and Sensing Applications
Wrona-Piotrowicz et al. (2022) investigated the use of pyrazole derivatives in creating highly fluorescent dyes. These compounds exhibit bright fluorescence and can be used for sensing acidic environments, suggesting potential applications in bioimaging and diagnostics (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Antioxidant Properties
Gouda (2012) synthesized various pyrazolopyridine derivatives and evaluated their antioxidant properties. This study demonstrates the potential of bipyrazole-based compounds in pharmaceutical research, particularly in the development of antioxidant agents (Gouda, 2012).
Corrosion Inhibition
Chetouani et al. (2005) explored the inhibitory effect of bipyrazole compounds on iron corrosion in acidic media. Their findings indicate that these compounds could serve as efficient corrosion inhibitors, showcasing an industrial application for bipyrazole derivatives (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-10-12(8-19(2)17-10)15-11(9-21)7-20(18-15)14-6-4-3-5-13(14)16/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBTNWDOKNVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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